![molecular formula C7H5BrN2O B15068452 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B15068452.png)
6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one is a heterocyclic compound that features a pyrrolo-pyrimidine core structure with a bromine atom at the 6th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with bromoacetyl bromide, followed by cyclization under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) and bases like potassium carbonate.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-pyrrolo[1,2-c]pyrimidin-1(2H)-one derivatives, which are valuable intermediates in drug synthesis.
Applications De Recherche Scientifique
6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant molecules.
Mécanisme D'action
The mechanism of action of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 6th position plays a crucial role in binding to these targets, often through halogen bonding or hydrophobic interactions. This binding can modulate the activity of the target, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-pyrrolo[1,2-c]pyrimidin-1(2H)-one
- 6-Fluoro-pyrrolo[1,2-c]pyrimidin-1(2H)-one
- 6-Iodo-pyrrolo[1,2-c]pyrimidin-1(2H)-one
Uniqueness
6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. These properties can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable scaffold in drug discovery and development.
Propriétés
Formule moléculaire |
C7H5BrN2O |
|---|---|
Poids moléculaire |
213.03 g/mol |
Nom IUPAC |
6-bromo-2H-pyrrolo[1,2-c]pyrimidin-1-one |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-6-1-2-9-7(11)10(6)4-5/h1-4H,(H,9,11) |
Clé InChI |
VCILIDROBWLNND-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=O)N2C1=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


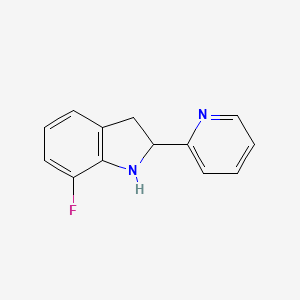
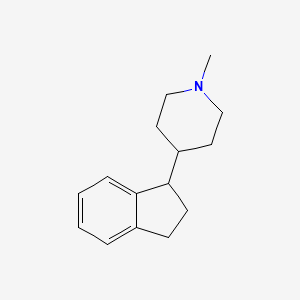
![3-Chlorobenzo[d]isothiazole-6-carboxylic acid](/img/structure/B15068391.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15068399.png)
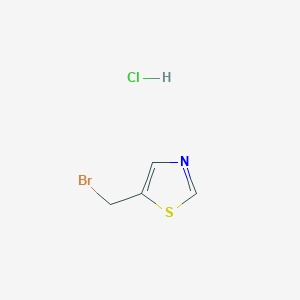
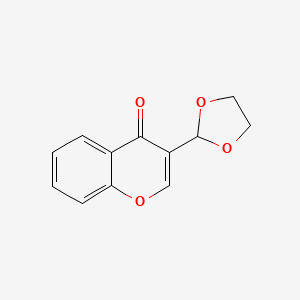

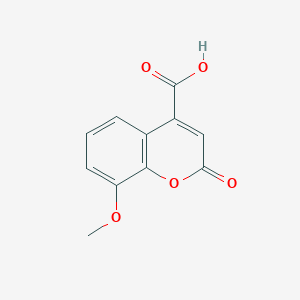
![2-Bromo-7-methylimidazo[5,1-b]thiazole](/img/structure/B15068435.png)
![8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15068442.png)

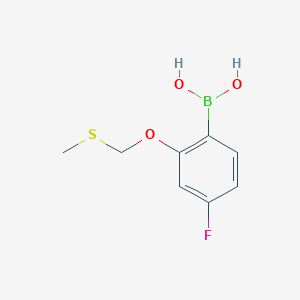
![6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]](/img/structure/B15068447.png)
